![molecular formula C17H20ClNO4 B2981100 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide CAS No. 1421494-35-0](/img/structure/B2981100.png)
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a hydroxypropyl group attached to a dimethylfuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable halopropanol derivative.
Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the dimethylfuran moiety to the hydroxypropyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding dechlorinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to certain enzymes or receptors, while the dimethylfuran moiety could enhance its stability and bioavailability.
相似化合物的比较
Similar Compounds
- **5-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-methylaniline
- **5-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-methoxyaniline
Uniqueness
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may provide enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-10-8-13(11(2)23-10)15(20)6-7-19-17(21)14-9-12(18)4-5-16(14)22-3/h4-5,8-9,15,20H,6-7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLNHUQWSUIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
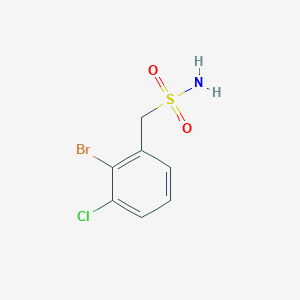
![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)
![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)
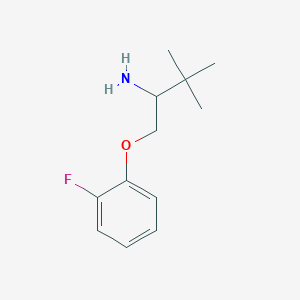
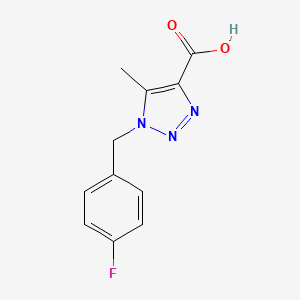
![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)
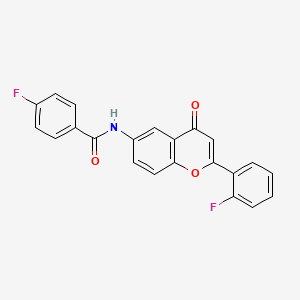
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)
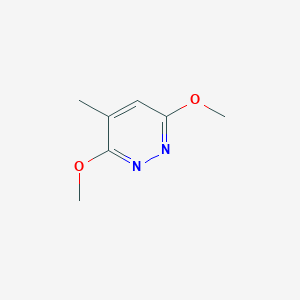
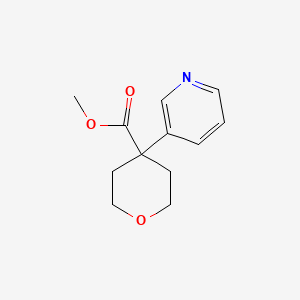
![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)
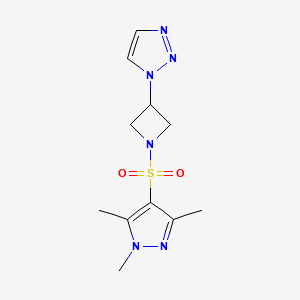
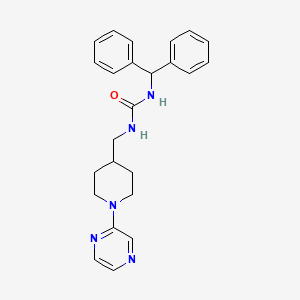
![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)
